DS-7423

Kinase selectivity profiling PI3K/mTOR inhibitor off-target Chemical proteomics

For PI3Kα-driven tumor models requiring clean pharmacology, DS-7423 offers unparalleled specificity: 73-fold PI3Kα/β selectivity (dactolisib: 19-fold), only 2 off-target kinases among 227 tested (MLK1, NEK2), and validated TP53-dependent apoptosis at ≥39 nM in ovarian clear cell adenocarcinoma. Choose DS-7423 to avoid DNA-PK inhibition and metabolic/hematologic toxicity liabilities of pan-isoform dual inhibitors.

Molecular Formula
Molecular Weight
Cat. No. B1191744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-7423
SynonymsDS7423;  DS 7423;  DS-7423; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

DS-7423: A Phase I–Validated, Orally Bioavailable Dual PI3Kα/mTOR Inhibitor with Documented Kinome Selectivity for Oncology Research Procurement


DS-7423 is a small-molecule, ATP-competitive dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), developed by Daiichi Sankyo Co., Ltd. with oral bioavailability and demonstrated anti-tumor activity [1]. Biochemically, it inhibits PI3Kα with an IC50 of 15.6 nM and mTOR with an IC50 of 34.9 nM, and it also targets other class I PI3K isoforms (PI3Kβ IC50 = 1,143 nM; PI3Kγ IC50 = 249 nM; PI3Kδ IC50 = 262 nM) [1]. The compound has completed first-in-human Phase I dose-escalation studies in both Japanese and US populations for advanced solid tumors (NCT01364844), establishing a recommended Phase II dose of 240 mg once-daily and demonstrating disease stabilization in a subset of patients [2].

Why Dual PI3K/mTOR Inhibitors Are Not Interchangeable: The DS-7423 Differentiation Case for Informed Procurement


The dual PI3K/mTOR inhibitor class spans a wide pharmacologic spectrum—compounds differ profoundly in their PI3K isoform selectivity ratios, mTORC1/mTORC2 balance, kinome-wide off-target profiles, and tumor-type sensitivity patterns [1]. DS-7423 occupies a distinct position within this landscape: it exhibits a pronounced 73-fold selectivity for PI3Kα over PI3Kβ, a kinome profiling result showing only 2 off-target kinases among 227 tested, and a unique TP53-dependent apoptosis induction mechanism documented at clinically relevant concentrations in ovarian clear cell adenocarcinoma [2]. Generic substitution with a more pan-isoform or less selectively profiled dual inhibitor—such as dactolisib (BEZ235) or omipalisib (GSK2126458)—would lose these specific pharmacologic properties, directly compromising experimental reproducibility in PI3Kα-driven or TP53 wild-type tumor models [1].

DS-7423 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparable Data vs. Dactolisib, Apitolisib, Gedatolisib, and Rapamycin


Kinome-Wide Selectivity: DS-7423 Hits Only 2 of 227 Off-Target Kinases vs. Dactolisib's Broad PIKK-Family Promiscuity

DS-7423 was screened against a panel of 227 kinases; relevant inhibitory activity (defined as IC50 < 200 nM) was not observed in any of the 227 kinases tested, except for Mixed Lineage Kinase 1 (MLK1) and Never-In-Mitosis Gene A-related kinase 2 (NEK2) [1]. In contrast, dactolisib (BEZ235)—the most widely used dual PI3K/mTOR inhibitor in preclinical research—has been subsequently shown to possess broad PIKK-family inhibition activity extending well beyond PI3K and mTOR, including DNA-PK and ATM, which introduces confounding off-target effects in DNA damage response assays [2]. This kinome cleanliness confers a practical advantage for DS-7423 in experiments where PI3K/mTOR pathway attribution must be unambiguous.

Kinase selectivity profiling PI3K/mTOR inhibitor off-target Chemical proteomics Drug selectivity

PI3Kα-over-PI3Kβ Selectivity: DS-7423 Achieves 73-Fold α/β Discrimination vs. 5–19-Fold for Dactolisib, Apitolisib, and Gedatolisib

DS-7423 inhibits PI3Kα with an IC50 of 15.6 nM and PI3Kβ with an IC50 of 1,143 nM, yielding a PI3Kβ/PI3Kα selectivity ratio of 73.3-fold in favor of the α-isoform [1]. This substantially exceeds the α/β discrimination achieved by the major clinical and preclinical dual PI3K/mTOR comparators: dactolisib (BEZ235) shows only 18.8-fold (α IC50 = 4 nM; β IC50 = 75 nM) [2]; apitolisib (GDC-0980) shows 5.4-fold (α IC50 = 5 nM; β IC50 = 27 nM) ; and gedatolisib (PKI-587) shows approximately 15-fold (α IC50 = 0.4 nM; β IC50 = 6.0 nM) [3]. All IC50 values were determined in cell-free biochemical assays. The pronounced α-selectivity of DS-7423 relative to these comparators indicates reduced PI3Kβ-driven metabolic and hematologic liabilities.

PI3K isoform selectivity PI3Kα-specific inhibitor PI3Kβ-sparing Isoform-selective pharmacology

Superior Anti-Proliferative Potency Over Rapamycin in Ovarian Clear Cell Adenocarcinoma: Direct Head-to-Head in 9 Cell Lines

In a direct head-to-head comparison across all nine OCCA cell lines tested (OVTOKO, OVISE, OVMANA, RMG-I, OVSAHO, OVKATE, OV1063, JHOC-7, JHOC-9), DS-7423 suppressed cell proliferation more robustly than the mTORC1 inhibitor rapamycin when both compounds were used at higher equimolar doses, as measured by MTT assay at 72 hours post-treatment [1]. Additionally, DS-7423 achieved IC50 values < 75 nM in all nine OCCA cell lines regardless of PIK3CA mutational status [1]. In contrast, rapamycin—which inhibits only mTORC1 and not mTORC2 or PI3K—permits compensatory AKT activation via mTORC2 and upstream PI3K signaling, a well-established resistance mechanism that dual PI3K/mTOR inhibitors like DS-7423 circumvent [1].

Ovarian clear cell carcinoma PI3K/mTOR inhibitor efficacy Rapamycin comparison OCCA cell line panel

Ovarian Clear Cell vs. Serous Adenocarcinoma Differential Sensitivity: DS-7423 IC50 < 75 nM in All OCCA vs. > 100 nM in 4/7 OSA Lines

Within the same study, DS-7423 was tested head-to-head across two distinct ovarian carcinoma histotypes: IC50 values were < 75 nM in all nine OCCA cell lines, whereas four of seven ovarian serous adenocarcinoma (OSA) cell lines exhibited IC50 values > 100 nM—higher than any of the OCCA lines [1]. This histotype-specific sensitivity pattern is consistent with the known molecular epidemiology of these tumor types: PIK3CA mutations are present in > 40% of OCCA but in < 10% of OSA, and TP53 mutations (which attenuate DS-7423-induced apoptosis) occur in ~96% of OSA but in only ~10% of OCCA [1].

Ovarian cancer histotype selectivity Clear cell vs serous PI3K-dependence Tumor-type specificity

TP53-Dependent Apoptosis Induction at ≥ 39 nM as a Biomarker-Stratified Mechanism: DS-7423 Activates p53AIP1 and PUMA Exclusively in TP53 Wild-Type Cells

DS-7423-mediated apoptosis was induced more effectively in six OCCA cell lines harboring wild-type TP53 than in three cell lines with TP53 mutations [1]. Mechanistically, DS-7423 decreased MDM2 phosphorylation (reducing TP53 degradation) and increased phosphorylation of TP53 at Ser46—a modification specifically associated with apoptotic gene transcription rather than cell-cycle arrest [1]. At concentrations of 39 nM and above, DS-7423 induced the TP53 target genes p53AIP1 and PUMA (BBC3), both established mediators of TP53-dependent apoptosis [1]. This TP53-dependent apoptosis induction represents a mechanistic differentiation from most dual PI3K/mTOR inhibitors, whose primary anti-tumor effects are typically attributed to cytostatic pathway inhibition rather than engagement of a specific pro-apoptotic transcriptional program.

TP53-dependent apoptosis Biomarker-stratified therapy p53AIP1 PUMA OCCA precision oncology

DS-7423 Optimal Procurement Scenarios: Evidence-Driven Use Cases for Oncology Drug Discovery and Translational Research


Ovarian Clear Cell Adenocarcinoma (OCCA) Preclinical Efficacy Studies—TP53 Wild-Type Models

DS-7423 is the dual PI3K/mTOR inhibitor with the most extensive published characterization in OCCA, demonstrating IC50 < 75 nM in all 9 tested OCCA cell lines and dose-dependent tumor growth suppression in OCCA mouse xenografts [1]. Its TP53-dependent apoptosis mechanism—with p53AIP1 and PUMA induction at ≥ 39 nM in TP53 wild-type cells—makes it the rational procurement choice for OCCA programs seeking a compound with a validated biomarker-stratified apoptotic response, as established in the primary PLoS One 2014 publication [1].

Kinome-Selectivity-Critical Experiments: DNA Damage Response, Synthetic Lethality Screens, and Combination Studies

For experimental designs where off-target kinase inhibition would confound interpretation—particularly DNA damage response assays, synthetic lethality screens with PARP inhibitors or ATR inhibitors, or studies requiring clean PI3K/mTOR pathway attribution—DS-7423's documented restriction to only 2 off-target kinases among 227 tested (MLK1 and NEK2) provides a level of pharmacologic specificity not available with dactolisib (BEZ235), which exhibits broad PIKK-family promiscuity including DNA-PK inhibition [1][2].

PI3Kα-Driven Tumor Models Requiring PI3Kβ-Sparing Pharmacology

In tumor models driven by PIK3CA mutations or PI3Kα-dependency where PI3Kβ inhibition is undesirable due to thrombocytopenia and insulin resistance risks, DS-7423's 73-fold α/β selectivity ratio substantially exceeds that of dactolisib (19-fold), apitolisib (5-fold), and gedatolisib (15-fold) [1][3][4]. This makes DS-7423 the preferred tool compound for in vivo studies requiring sustained PI3Kα/mTOR target coverage at tolerated doses without dose-limiting metabolic or hematologic toxicity.

PTEN Wild-Type Prostate Cancer Combination Strategy Research

In PTEN wild-type prostate cancer models, DS-7423 treatment upregulates PSMA, mGluR1, and HER2 in a compensatory resistance feedback loop; concomitant targeting of PI3K/mTOR (DS-7423) with either HER2 or mGluR1 inhibitors results in decreased cell survival and tumor growth in xenograft studies [5]. This context-specific resistance mechanism, characterized specifically for DS-7423, provides a rational basis for combination studies that would not necessarily be predicted or reproducible with other dual PI3K/mTOR inhibitors lacking this characterization in PTEN wild-type backgrounds.

Quote Request

Request a Quote for DS-7423

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.